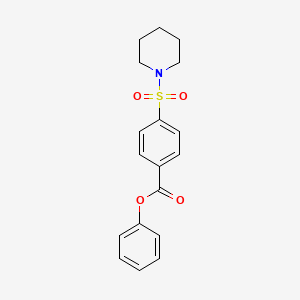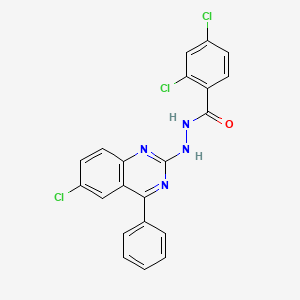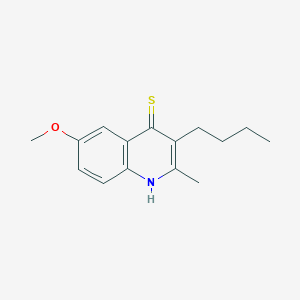![molecular formula C23H18N4O8 B4831847 2-[[4-[[(Z)-2-(furan-2-carbonylamino)-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoyl]amino]acetic acid](/img/structure/B4831847.png)
2-[[4-[[(Z)-2-(furan-2-carbonylamino)-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoyl]amino]acetic acid
Overview
Description
2-[[4-[[(Z)-2-(furan-2-carbonylamino)-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoyl]amino]acetic acid is a complex organic compound that features a furan ring, a nitrophenyl group, and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[[(Z)-2-(furan-2-carbonylamino)-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoyl]amino]acetic acid typically involves multiple steps, including the formation of the furan ring, the introduction of the nitrophenyl group, and the coupling of these intermediates with the benzoyl group. Common synthetic methods include:
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds in acidic media to form the furan ring.
Feist-Benary Synthesis: This method involves the reaction of an α-haloketone with a 1,3-dicarbonyl compound to form the furan ring.
Coupling Reactions: The furan and nitrophenyl intermediates are coupled using reagents such as palladium catalysts in Suzuki-Miyaura coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-[[4-[[(Z)-2-(furan-2-carbonylamino)-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoyl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzoyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or sulfonyl chlorides (SO₂Cl₂) are used under acidic or basic conditions.
Major Products
Oxidation: Furan derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Halogenated or sulfonated benzoyl derivatives.
Scientific Research Applications
2-[[4-[[(Z)-2-(furan-2-carbonylamino)-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoyl]amino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[[4-[[(Z)-2-(furan-2-carbonylamino)-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoyl]amino]acetic acid involves its interaction with specific molecular targets and pathways. The furan ring and nitrophenyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds with a furan ring, such as furan-2-carboxaldehyde and furan-2-carboxylic acid.
Nitrophenyl Compounds: Compounds with a nitrophenyl group, such as 2-nitrophenol and 3-nitroaniline.
Benzoyl Compounds: Compounds with a benzoyl group, such as benzoyl chloride and benzoyl peroxide.
Uniqueness
2-[[4-[[(Z)-2-(furan-2-carbonylamino)-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoyl]amino]acetic acid is unique due to its combination of a furan ring, nitrophenyl group, and benzoyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[[4-[[(Z)-2-(furan-2-carbonylamino)-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O8/c28-20(29)13-24-21(30)15-6-8-16(9-7-15)25-22(31)18(26-23(32)19-5-2-10-35-19)12-14-3-1-4-17(11-14)27(33)34/h1-12H,13H2,(H,24,30)(H,25,31)(H,26,32)(H,28,29)/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUUTKGAIFUMDE-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C(=O)NC2=CC=C(C=C2)C(=O)NCC(=O)O)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(/C(=O)NC2=CC=C(C=C2)C(=O)NCC(=O)O)\NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-BROMO-2-THIENYL){4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B4831768.png)
![1-(4-METHYLPHENYL)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}METHANESULFONAMIDE](/img/structure/B4831780.png)
![9-(furan-2-ylmethyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B4831785.png)
![4-[[2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzamide](/img/structure/B4831790.png)

![N~1~-(2,6-DICHLOROPHENYL)-2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE](/img/structure/B4831806.png)
![N-(4-{N-[(4-fluorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4831814.png)

![4-(2-ethoxyethoxy)-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide](/img/structure/B4831838.png)
![N-(2-isopropylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4831841.png)
![3-(1-benzothiophen-3-yl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B4831854.png)



